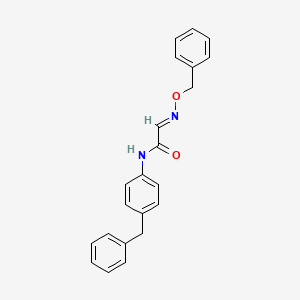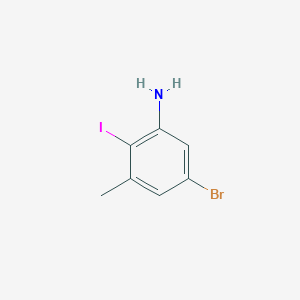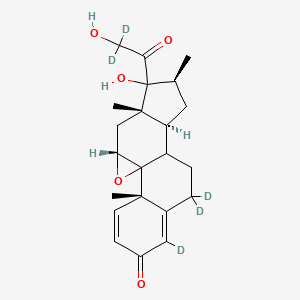![molecular formula C13H11N3O B13843703 6,8,9,10-Tetrahydro-6,10-methano-7H-pyrazino[2,3-h][3]benzazepin-7-one](/img/structure/B13843703.png)
6,8,9,10-Tetrahydro-6,10-methano-7H-pyrazino[2,3-h][3]benzazepin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Varenicline Lactam is a derivative of Varenicline, a compound primarily known for its use in smoking cessation. Varenicline acts as a partial agonist at nicotinic acetylcholine receptors, particularly the α4β2 subtype, which plays a significant role in nicotine addiction. Varenicline Lactam, like its parent compound, is of interest due to its potential pharmacological properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Varenicline Lactam typically involves the cyclization of Varenicline or its intermediates under specific conditions. One common method includes the use of a lactamization reaction, where an amide bond is formed within the molecule, resulting in the lactam structure. This process often requires the presence of a dehydrating agent and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of Varenicline Lactam follows similar principles but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
Varenicline Lactam undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reactions where one functional group is replaced by another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nucleophiles, and various catalysts to promote the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of functionalized lactam compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Varenicline Lactam is studied for its unique structural properties and reactivity. It serves as a model compound for understanding lactam chemistry and developing new synthetic methodologies.
Biology
Biologically, Varenicline Lactam is investigated for its potential interactions with nicotinic acetylcholine receptors and other biological targets. Its effects on cellular signaling pathways and neurotransmitter release are of particular interest.
Medicine
In medicine, Varenicline Lactam is explored for its potential therapeutic applications, including smoking cessation and treatment of neurological disorders. Its pharmacokinetic and pharmacodynamic profiles are studied to optimize its efficacy and safety.
Industry
Industrially, Varenicline Lactam is used in the development of new pharmaceuticals and chemical products. Its synthesis and production methods are continually refined to improve efficiency and reduce costs.
Wirkmechanismus
Varenicline Lactam exerts its effects by partially activating nicotinic acetylcholine receptors, particularly the α4β2 subtype. This partial agonism results in moderate dopamine release, which helps reduce nicotine cravings and withdrawal symptoms. The compound also interacts with other receptor subtypes, including α3β4 and α7, contributing to its overall pharmacological profile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cytisine: Another nicotinic receptor partial agonist used for smoking cessation.
Bupropion: An atypical antidepressant that also aids in smoking cessation by inhibiting the reuptake of dopamine and norepinephrine.
Nicotine Replacement Therapy (NRT): Products like nicotine patches and gums that provide a controlled dose of nicotine to reduce withdrawal symptoms.
Uniqueness
Varenicline Lactam is unique due to its specific receptor binding profile and partial agonist activity. Unlike full agonists like nicotine, it provides a balanced activation of nicotinic receptors, reducing the risk of addiction and side effects. Its lactam structure also offers distinct chemical properties that can be leveraged in various applications.
Eigenschaften
Molekularformel |
C13H11N3O |
|---|---|
Molekulargewicht |
225.25 g/mol |
IUPAC-Name |
(1R,12S)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-13-one |
InChI |
InChI=1S/C13H11N3O/c17-13-10-3-7(6-16-13)8-4-11-12(5-9(8)10)15-2-1-14-11/h1-2,4-5,7,10H,3,6H2,(H,16,17)/t7-,10-/m0/s1 |
InChI-Schlüssel |
MQEPJJGUAJITEU-XVKPBYJWSA-N |
Isomerische SMILES |
C1[C@H]2CNC(=O)[C@@H]1C3=CC4=NC=CN=C4C=C23 |
Kanonische SMILES |
C1C2CNC(=O)C1C3=CC4=NC=CN=C4C=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]acetamide](/img/structure/B13843632.png)
![(1R,2S,10R,13R,14R,18S)-2,17,18-trimethyl-7-(oxan-2-yl)-17-(oxan-2-yloxy)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene](/img/structure/B13843635.png)

![Methyl 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13843643.png)
![7-(3-Methoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13843650.png)
![(2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxybutyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13843654.png)
![methyl (1R,2R,5S,7R,8R,9S,11S,12S)-5,12-diacetyloxy-7-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate](/img/structure/B13843656.png)
![[1-(1-benzothiophen-2-yl)ethyl-carbamoylamino] acetate](/img/structure/B13843657.png)



![3-ethyl-5-(1H-indol-6-ylamino)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13843675.png)
![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B13843686.png)
